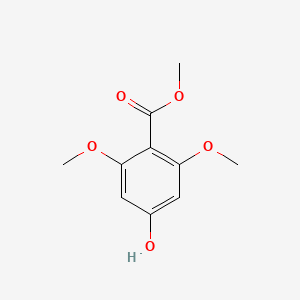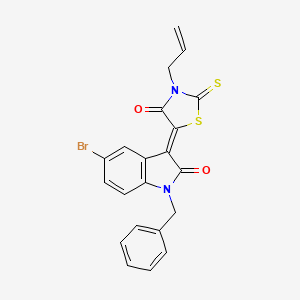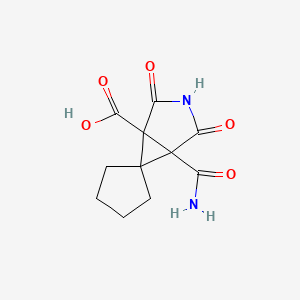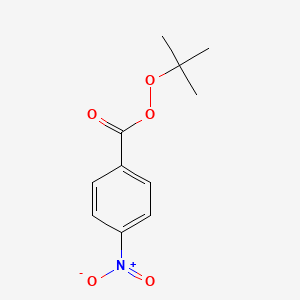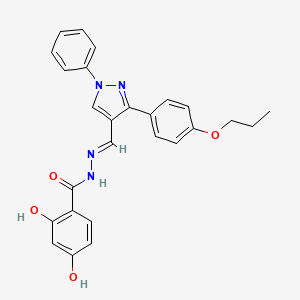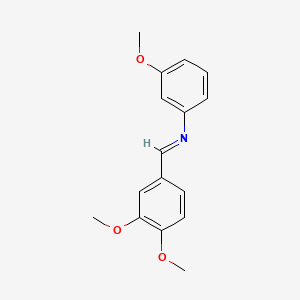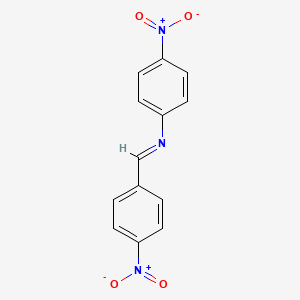
N,1-bis(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(4-nitrophenyl)methanimine is an organic compound characterized by the presence of two nitrophenyl groups attached to a methanimine moiety.
Méthodes De Préparation
N,1-bis(4-nitrophenyl)methanimine can be synthesized through the condensation reaction of 4-nitrobenzaldehyde and 4-nitroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N,1-bis(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
N,1-bis(4-nitrophenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism by which N,1-bis(4-nitrophenyl)methanimine exerts its effects, particularly as a corrosion inhibitor, involves the formation of a protective film on the metal surface. This film acts as a barrier, reducing the contact between the metal and the corrosive environment. The compound’s nitro groups play a crucial role in this process by interacting with the metal surface and enhancing the film’s stability .
Comparaison Avec Des Composés Similaires
N,1-bis(4-nitrophenyl)methanimine can be compared with other similar compounds, such as:
N,1-bis(4-methoxyphenyl)methanimine: This compound has methoxy groups instead of nitro groups, which can affect its chemical reactivity and applications.
N,1-bis(4-chlorophenyl)methanimine: The presence of chlorine atoms can influence the compound’s properties and its use in different chemical reactions.
This compound stands out due to its nitro groups, which impart unique chemical properties and make it suitable for specific applications such as corrosion inhibition.
Propriétés
Numéro CAS |
10480-05-4 |
|---|---|
Formule moléculaire |
C13H9N3O4 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
N,1-bis(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9N3O4/c17-15(18)12-5-1-10(2-6-12)9-14-11-3-7-13(8-4-11)16(19)20/h1-9H |
Clé InChI |
KRLIGBJKICAQHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)
